molecular formula C22H19FN4O3 B4193419 N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B4193419
M. Wt: 406.4 g/mol
InChI Key: CRDLRALNYVFOLY-UHFFFAOYSA-N
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Description

N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole core, a fluorobenzoyl group, and a furamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the benzimidazole core using 4-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Furamide Moiety: The final step involves the reaction of the intermediate with 2-furoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cyproflanilide: A benzamide derivative with similar structural features.

    Flubendazole: Another benzimidazole derivative used as an anthelmintic.

    2-(4-Fluorobenzoyl)benzoic acid: A related compound used in the synthesis of other complex molecules.

Uniqueness

N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a benzimidazole core, a fluorobenzoyl group, and a furamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[2-[5-[(4-fluorobenzoyl)amino]-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-27-18-9-8-16(25-21(28)14-4-6-15(23)7-5-14)13-17(18)26-20(27)10-11-24-22(29)19-3-2-12-30-19/h2-9,12-13H,10-11H2,1H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDLRALNYVFOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)N=C1CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[5-(4-FLUOROBENZAMIDO)-1-METHYL-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

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